molecular formula C25H24N2O2S B10890437 1-(Naphthalen-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(Naphthalen-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10890437
M. Wt: 416.5 g/mol
InChI Key: MJBZSRMRHAONAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with naphthylmethyl and naphthylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves the following steps:

    Formation of Naphthylmethyl Piperazine: This can be achieved by reacting 1-naphthylmethyl chloride with piperazine in the presence of a base such as sodium carbonate.

    Sulfonylation: The resulting naphthylmethyl piperazine is then reacted with 2-naphthylsulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE exerts its effects depends on its specific application:

    Molecular Targets: It may interact with various biological receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)MORPHOLINE: Similar structure but with a morpholine ring.

Uniqueness: 1-(1-NAPHTHYLMETHYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the presence of both naphthylmethyl and naphthylsulfonyl groups on a piperazine ring, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C25H24N2O2S/c28-30(29,24-13-12-20-6-1-2-8-22(20)18-24)27-16-14-26(15-17-27)19-23-10-5-9-21-7-3-4-11-25(21)23/h1-13,18H,14-17,19H2

InChI Key

MJBZSRMRHAONAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.